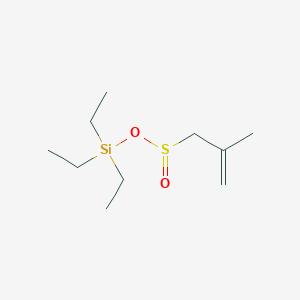![molecular formula C33H39IN2 B12054080 1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide](/img/structure/B12054080.png)
1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide is a chemical compound with the molecular formula C33H39IN2 and a molecular weight of 590.58 g/mol . This compound is known for its role as a precursor to N-heterocyclic carbene (NHC) ligands, which are widely used in catalysis and organometallic chemistry .
準備方法
The synthesis of 1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide typically involves the reaction of imidazole derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form imidazolium salts.
Reduction: Reduction reactions can convert the imidazolinium iodide to its corresponding imidazoline derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide involves its role as a precursor to N-heterocyclic carbene ligands. These ligands form stable complexes with transition metals, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific catalytic reactions being studied .
類似化合物との比較
1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide can be compared with other similar compounds, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: Another NHC precursor with different steric and electronic properties.
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: Known for its bulky adamantyl groups, which influence its reactivity and stability.
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride: Features bulky isopropyl groups that affect its catalytic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
特性
分子式 |
C33H39IN2 |
|---|---|
分子量 |
590.6 g/mol |
IUPAC名 |
3-[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-1-[(1R)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C33H39N2.HI/c1-32(2,3)30(28-19-11-15-24-13-7-9-17-26(24)28)34-21-22-35(23-34)31(33(4,5)6)29-20-12-16-25-14-8-10-18-27(25)29;/h7-20,23,30-31H,21-22H2,1-6H3;1H/q+1;/p-1/t30-,31+; |
InChIキー |
FBAXFNUYKXNWGQ-USHPRDJASA-M |
異性体SMILES |
CC(C)(C)[C@@H](C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)[C@@H](C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-] |
正規SMILES |
CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)C(C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


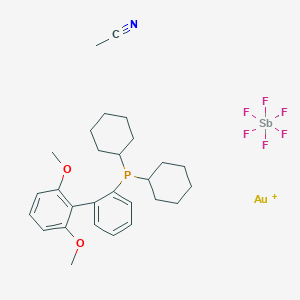
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
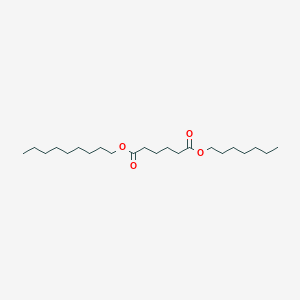
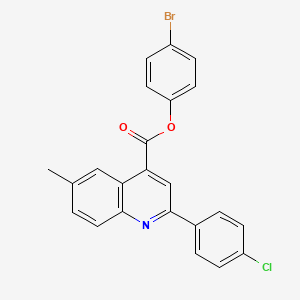
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)
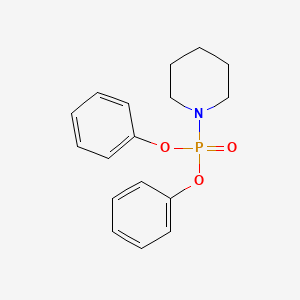
![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)
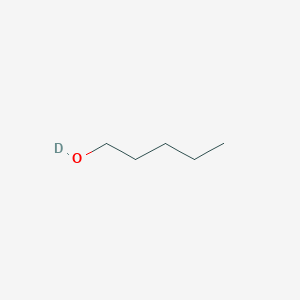


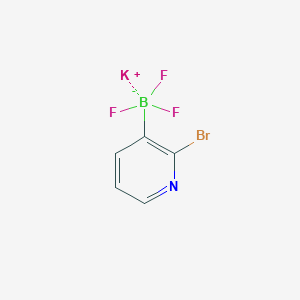
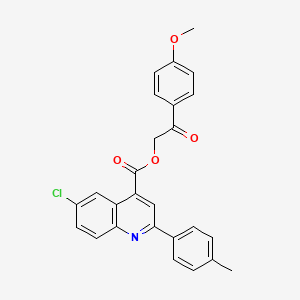
![Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
